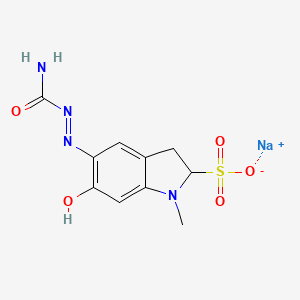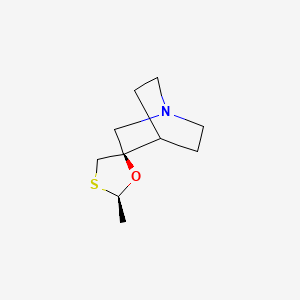
Cevimeline
Übersicht
Beschreibung
Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is primarily used as a muscarinic receptor agonist, specifically targeting the M1 and M3 receptors. This compound is commonly prescribed for the treatment of dry mouth (xerostomia) associated with Sjögren’s syndrome, a chronic autoimmune disease that affects the body’s moisture-producing glands .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Cevimelin beinhaltet die Herstellung von 2-Methylspiro(1,3-oxathiolan-5,3')quiniclidin. Eine der Methoden umfasst die Herstellung des Epoxids von 3-Methylenquiniclidin, das anschließend mit Schwefelwasserstoff umgesetzt wird, um 3-Hydroxy-3-mercaptomethylquiniclidin zu erhalten. Dieser Zwischenstoff wird dann in Gegenwart einer Lewis-Säure, wie z. B. Bortrifluoridetherat, mit Acetaldehyd kondensiert, um Cevimelin zu ergeben .
Industrielle Produktionsverfahren: Ein industriell akzeptables Verfahren zur Herstellung von Cevimelin beinhaltet die Verwendung eines Gemisches aus cis- und trans-Isomeren von 2-Methylspiro(1,3-oxathiolan-5,3')quiniclidin. Das Gemisch wird mit einer chiralen Säure behandelt, um ein Salz zu bilden, das anschließend umkristallisiert wird, um reines cis-Cevimelin zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Cevimelin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins seiner funktionellen Gruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile.
Oxidationsreaktionen: Es können Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Halogenierung Halogenatome in das Molekül einführen, während die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen kann.
Wissenschaftliche Forschungsanwendungen
Cevimelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Muskarinrezeptoragonisten und ihre Interaktionen mit verschiedenen Rezeptoren zu untersuchen.
Biologie: Cevimelin wird in der Forschung im Zusammenhang mit dem parasympathischen Nervensystem und seinen Auswirkungen auf die Drüsensekretion eingesetzt.
Medizin: Es wird ausgiebig auf seine therapeutische Wirkung bei der Behandlung von Mundtrockenheit im Zusammenhang mit dem Sjögren-Syndrom und anderen Erkrankungen untersucht, die die Speicheldrüsenfunktion beeinträchtigen
Industrie: Cevimelin wird in der pharmazeutischen Industrie zur Entwicklung von Medikamenten eingesetzt, die auf Muskarinrezeptoren abzielen.
5. Wirkmechanismus
Cevimelin wirkt als cholinerger Agonist, indem es an die Muskarin-M1- und M3-Rezeptoren bindet und diese aktiviert. Die M1-Rezeptoren befinden sich häufig in den Sekretionsdrüsen, und ihre Aktivierung führt zu einer erhöhten Sekretion aus diesen Drüsen. Die M3-Rezeptoren befinden sich an der glatten Muskulatur und verschiedenen Drüsen, was zu einer Kontraktion der glatten Muskulatur und einer verstärkten Drüsensekretion führt, wenn sie aktiviert werden .
Wirkmechanismus
Cevimeline is often compared with other muscarinic receptor agonists such as pilocarpine and bethanechol:
Pilocarpine: Similar to this compound, pilocarpine is used to treat dry mouth but has a broader range of applications, including the treatment of glaucoma.
Bethanechol: This compound also stimulates muscarinic receptors but has a longer-lasting effect compared to this compound.
Uniqueness: this compound’s specificity for the M1 and M3 receptors makes it particularly effective in stimulating salivary and sweat gland secretions, which is beneficial for patients with Sjögren’s syndrome .
Vergleich Mit ähnlichen Verbindungen
Cevimelin wird häufig mit anderen Muskarinrezeptoragonisten wie Pilocarpin und Bethanechol verglichen:
Pilocarpin: Ähnlich wie Cevimelin wird Pilocarpin zur Behandlung von Mundtrockenheit eingesetzt, hat aber ein breiteres Anwendungsspektrum, einschließlich der Behandlung von Glaukom.
Bethanechol: Diese Verbindung stimuliert ebenfalls Muskarinrezeptoren, hat aber im Vergleich zu Cevimelin eine länger anhaltende Wirkung.
Einzigartigkeit: Die Spezifität von Cevimelin für die M1- und M3-Rezeptoren macht es besonders effektiv bei der Stimulation der Speichel- und Schweißdrüsensekretion, was für Patienten mit dem Sjögren-Syndrom von Vorteil ist .
Ähnliche Verbindungen:
- Pilocarpin
- Bethanechol
- Hydroxychloroquin (off-label für das Sjögren-Syndrom)
Cevimelin zeichnet sich durch seine gezielte Wirkung auf bestimmte Muskarinrezeptoren aus, was es zu einem wertvollen therapeutischen Mittel für Erkrankungen macht, bei denen Defizite in der Drüsensekretion auftreten.
Eigenschaften
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYZMFRCNBCHQ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023777, DTXSID401338115 | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
107233-08-9, 1035535-90-0 | |
| Record name | Cevimeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107233-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)
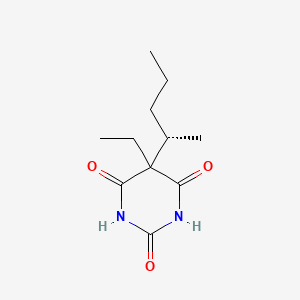
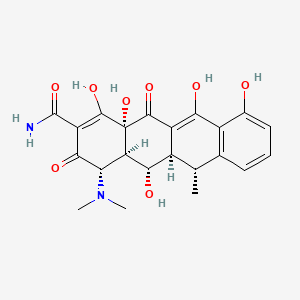

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)
![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)

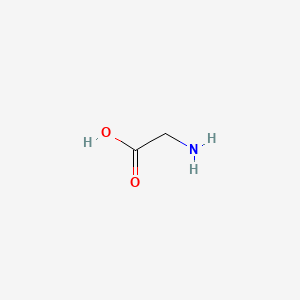

![(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]](/img/structure/B10761718.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide](/img/structure/B10761728.png)
